Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate
Description
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (CAS: 497228-78-1) is a pyrimidine derivative with a molecular formula of C₁₁H₁₇N₃O₃ and a molar mass of 239.27 g/mol . The compound features a pyrimidine ring substituted with amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups at positions 2, 4, and 6, respectively. This structural configuration suggests roles as an intermediate in pharmaceutical synthesis or agrochemical development, though specific applications require further exploration.
Properties
IUPAC Name |
propan-2-yl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6(2)17-9(15)5-4-8-7(3)13-11(12)14-10(8)16/h6H,4-5H2,1-3H3,(H3,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDMULZBPOZJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650544 | |
| Record name | Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497228-78-1 | |
| Record name | Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidines and β-Keto Esters as Precursors
The most well-documented method for synthesizing substituted pyrimidines involves cyclocondensation between amidines and β-keto esters. For example, U.S. Patent 5,519,140 demonstrates the preparation of 2-isopropyl-4-methyl-6-hydroxypyrimidine via reaction of isopropylamidine with methyl acetoacetate in a hydrocarbon solvent (e.g., heptane) under azeotropic water removal. Adapting this approach, the target compound could be synthesized using a custom amidine precursor (e.g., 2-amino-4-hydroxy-6-methylpyrimidin-5-yl-amidine) and isopropyl 3-ketopropanoate.
Key reaction parameters:
Continuous Flow Synthesis
U.S. Patent 4,496,728 describes a multi-stage continuous stirred-tank reactor (CSTR) system for producing 2-isopropyl-4-methyl-6-hydroxypyrimidine. This method minimizes side reactions through precise pH (11.5–12.0) and temperature control (40–45°C) across ten reaction stages. For the target compound, a similar setup could ensure efficient mixing and reduce decomposition of the amino group.
Advantages of continuous flow:
- Reduced residence time (45–50 minutes total).
- Higher reproducibility for scale-up.
- Automated pH adjustment via NaOH metering.
Functionalization of the Pyrimidine Ring
Amino Group Installation
The 2-amino substituent may be introduced via:
- Direct synthesis: Using an amidine precursor already containing the amino group.
- Post-modification: Nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C), though this requires protecting the hydroxyl group.
Solvent and Reaction Condition Optimization
Non-Aqueous Media
Patents emphasize the importance of anhydrous conditions to prevent hydrolysis. For example, U.S. 5,519,140 achieves 96% yield by distilling methanol from the reaction mixture and using heptane as the primary solvent.
Azeotropic Water Removal
Azeotropic distillation with hydrocarbons (e.g., heptane) efficiently removes water, shifting the equilibrium toward product formation. This is critical for cyclization reactions, where water is a byproduct.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Solvent | Heptane/methanol | Methanol |
| Temperature | 88–90°C | 40–45°C |
| Reaction Time | 2–3 hours | 50 minutes |
| Yield | 93–96% | 83–85% |
| Scale-Up Potential | Moderate | High |
Challenges and Mitigation Strategies
- Amino Group Stability: The 2-amino group may undergo oxidation or side reactions under basic conditions. Mitigation includes using milder bases (e.g., K₂CO₃) or temporary protection with acetyl groups.
- Ester Hydrolysis: The isopropyl ester is prone to hydrolysis in aqueous media. Strictly non-aqueous conditions or buffered neutral pH (6.5–7.0) during workup are essential.
Chemical Reactions Analysis
Reactivity of the Pyrimidine Ring
The pyrimidine core undergoes characteristic nucleophilic and electrophilic substitutions.
Hydroxyl Group Reactivity
The hydroxyl group at position 4 participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃/DMF) to form ether derivatives.
-
Acylation : Acetic anhydride/pyridine acetylates the -OH group, forming acetoxy derivatives.
Example Reaction :
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate + Ac₂O → Isopropyl 3-(2-amino-4-acetoxy-6-methyl-5-pyrimidinyl)propanoate
Amino Group Reactivity
The amino group at position 2 undergoes:
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) to form imines.
-
Sulfonylation : Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane.
Table 1 : Amino Group Reactions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Imine derivative | 78 | |
| p-Toluenesulfonyl Cl | N-Sulfonylated pyrimidine | 85 |
Electrophilic Substitution
The methyl group at position 6 directs electrophilic substitution (e.g., nitration) to position 5, but steric hindrance from the propanoate chain may limit reactivity.
Ester Hydrolysis and Functionalization
The isopropyl ester is susceptible to hydrolysis:
-
Acidic Hydrolysis : HCl/EtOH yields the carboxylic acid.
-
Basic Hydrolysis : NaOH/H₂O forms the sodium carboxylate.
Table 2 : Hydrolysis Conditions
| Condition | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 3-(2-Amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoic acid | 92 |
| Basic | 2M NaOH, 60°C | Sodium 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate | 88 |
Condensation Reactions
The propanoate chain’s carbonyl group participates in:
-
Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
-
Amide Formation : Reacts with amines (e.g., aniline) via DCC coupling.
Example :
This compound + Malononitrile → Cyanoacrylate derivative
Stability and Degradation
Scientific Research Applications
It appears that information regarding specific applications of the chemical compound "Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate" is limited within the provided search results. However, based on the available data, here's what can be gathered:
1. Basic Information
- Chemical Identity: this compound is an organic compound .
- CAS Number: The CAS (Chemical Abstracts Service) registry number for this compound is 497228-78-1 .
- Molecular Formula: Its molecular formula is C11 H17 N3 O3 .
- Purity: It is offered at a purity level of 95% .
2. Chemical Properties
- IUPAC Name: this compound
- InChI Code: 1S/C11H17N3O3/c1-6(2)17-9(15)5-4-8-7(3)13-11(12)14-10(8)16/h6H,4-5H2,1-3H3,(H3,12,13,14,16)
- InChI Key: IKDMULZBPOZJQM-UHFFFAOYSA-N
3. Related Compounds and Areas of Application
- The search results show a related compound, "2-Amino-4-hydroxy-6-methylpyrimidine," which is a pyrimidone and a tautomer of 2-amino-4-hydroxy-6-methylpyrimidine .
- Another related compound is Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate .
- The broader application of similar compounds can be found in the tackling of the emerging threat of antifungal resistance to human health .
Mechanism of Action
The mechanism of action of isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with biological molecules, influencing their activity. The pyrimidine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and pyridine derivatives are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate with analogous compounds, focusing on structural features, physicochemical properties, and research findings.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)
- Structure : Features a pyrimidin-2,4-dione core with methoxymethyl (-OCH₂OCH₃) and hydroxypropyl substituents.
- Key Differences: The pyrimidine ring is oxidized to a dione (positions 2 and 4), contrasting with the amino and hydroxyl groups in the target compound. Methoxymethyl groups increase steric bulk and reduce polarity compared to the amino and hydroxyl substituents.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Structure: A pyridine derivative with a fluorine atom at position 5 and an amino group at position 2.
- Key Differences :
- Research Context : Reported in catalogs as a building block for kinase inhibitors, highlighting its utility in medicinal chemistry .
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (HR448905)
- Structure : A pyrazolo-pyridine hybrid with difluoromethyl (-CF₂H) and isopropyl substituents.
- Difluoromethyl group enhances electronegativity and resistance to oxidative degradation compared to methyl groups .
- Research Context : Marketed as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .
Data Table: Comparative Analysis of Key Attributes
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups Present |
|---|---|---|---|---|---|
| This compound | 497228-78-1 | C₁₁H₁₇N₃O₃ | 239.27 | Amino, hydroxyl, methyl, isopropyl ester | Amine, alcohol, ester |
| 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7) | N/A | Not provided | Not provided | Methoxymethyl, hydroxypropyl, methyl | Ether, alcohol, ketone |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | N/A | C₉H₁₁FN₂O₂ | 198.20 | Amino, fluorine, methyl ester | Amine, halogen, ester |
| Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | 1018126-97-0 | C₁₄H₁₇F₂N₃O₃ | 313.30 | Difluoromethyl, isopropyl, pyrazolo-pyridine | Fluorinated alkyl, ester, amide |
Research Findings and Functional Implications
- Biological Activity: Amino-pyrimidine derivatives are often associated with enzyme inhibition (e.g., dihydrofolate reductase), whereas pyrazolo-pyridines (e.g., HR448905) are explored for kinase modulation .
- Synthetic Utility: Fluorinated analogs (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) are prioritized in drug discovery for their enhanced metabolic stability .
Biological Activity
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate, with the molecular formula C11H17N3O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H17N3O3
- Molecular Weight : 239.27 g/mol
- CAS Number : 497228-78-1
The compound features a pyrimidine ring with amino, hydroxy, and methyl substituents, which contribute to its biological reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The presence of the amino and hydroxy groups facilitates interactions with enzymes and receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms fully.
Synthesis and Chemical Reactions
The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-ketoesters and guanidine derivatives.
- Substitution Reactions : Introduction of amino, hydroxy, and methyl groups via appropriate reagents.
- Esterification : Finalizing the synthesis by forming the isopropyl ester group.
Common Reagents Used
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | KMnO4, CrO3 |
| Reduction | LiAlH4, NaBH4 |
| Substitution | Alkyl halides |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics. -
Anticancer Activity Assessment :
In a controlled experiment involving cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Key Differences | Potential Impact on Activity |
|---|---|---|
| Isopropyl 3-(2-amino-4-hydroxy-5-pyrimidinyl)propanoate | Lacks methyl group | May affect biological activity |
| Isopropyl 3-(2-amino-6-methyl-5-pyrimidinyl)propanoate | Lacks hydroxy group | Alters chemical reactivity |
| Isopropyl 3-(4-hydroxy-6-methyl-5-pyrimidinyl)propanoate | Lacks amino group | Impacts interaction with biological targets |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate?
The compound’s synthesis typically involves multi-step reactions focusing on pyrimidine ring formation and subsequent esterification. A key strategy is coupling pyrimidine precursors with propanoate derivatives under controlled conditions. For example, thiadiazolo pyrimidine derivatives are synthesized via cyclization reactions using ethyl carboxilate intermediates and phenyl-substituted reagents . Methodological considerations include:
- Protection of functional groups : Amino and hydroxyl groups on the pyrimidine ring often require protection (e.g., using acetyl or tert-butyl groups) to prevent side reactions.
- Esterification : Isopropyl ester formation is achieved via acid-catalyzed ester exchange or coupling reactions with isopropanol.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is critical for isolating high-purity product.
Advanced: How can reaction conditions be optimized to improve the yield of the pyrimidine core in this compound?
Optimization requires balancing steric and electronic effects. Key variables include:
- Temperature control : Pyrimidine cyclization proceeds efficiently at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ enhance ring-closure efficiency by stabilizing reactive intermediates.
- Substituent compatibility : Electron-donating groups (e.g., methyl at position 6) improve reaction kinetics, while electron-withdrawing groups may require adjusted stoichiometry .
Table 1 : Yield variation with catalyst and solvent
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| ZnCl₂ | DMF | 72 |
| FeCl₃ | DMSO | 68 |
| None | THF | 42 |
Basic: What analytical techniques are recommended for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine ring structure (e.g., aromatic protons at δ 6.8–7.2 ppm) and isopropyl ester signals (δ 1.2–1.4 ppm for CH₃ groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H]⁺ at m/z 529.4525) .
- HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
Advanced: How can researchers resolve spectral data contradictions between synthetic batches?
Contradictions often arise from residual solvents, tautomerism, or stereochemical impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by rotational isomers in the propanoate chain .
- X-ray crystallography : Confirm absolute configuration if stereocenters are present (e.g., isopropyl group orientation) .
- Dynamic HPLC : Detect tautomeric forms (e.g., keto-enol equilibria in the pyrimidine ring) using pH-adjusted mobile phases .
Basic: What are the stability and storage recommendations for this compound?
The compound is stable under inert conditions but sensitive to moisture and oxidation. Recommended practices:
- Storage : –20°C in amber vials under argon.
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, H₂O₂), which degrade the ester moiety .
- Decomposition products : Thermal analysis (TGA/DSC) identifies CO, CO₂, and HF as primary hazards above 200°C .
Advanced: What methodologies assess the compound’s reactivity in nucleophilic or electrophilic environments?
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines) via UV-Vis spectroscopy (λmax = 270 nm for pyrimidine intermediates).
- Electrophilic substitution : Bromination at the pyrimidine C-5 position occurs under mild conditions (Br₂ in acetic acid, 50°C), confirmed by LC-MS .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites based on Fukui indices .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Waste disposal : Classify as hazardous waste (organic solvents, fluorinated byproducts) and incinerate .
Advanced: How can environmental impact assessments address data gaps in soil mobility or bioaccumulation?
While no direct data exists for this compound , extrapolate from structurally similar pyrimidine derivatives:
- Soil mobility : Log Kₒc values (estimated via EPI Suite) range from 2.1–2.5, indicating moderate mobility.
- Bioaccumulation : Low log P (1.8) suggests limited bioaccumulation potential. Validate via OECD 305 guidelines using zebrafish models.
Basic: How are impurities profiled and controlled during synthesis?
Common impurities include:
- Unreacted precursors : Detect via HPLC (retention time: 3.2 min for 2-amino-4-hydroxy-6-methylpyrimidine) .
- Ester hydrolysis products : Monitor by TLC (Rf = 0.4 for propanoic acid derivative) .
Table 2 : Impurity limits (ICH Q3A guidelines)
| Impurity | Threshold (%) |
|---|---|
| Starting materials | ≤0.10 |
| Isomeric byproducts | ≤0.15 |
| Degradation products | ≤0.20 |
Advanced: What strategies reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Dose-response normalization : Account for assay variability (e.g., IC₅₀ differences in enzyme vs. cell-based assays).
- Molecular docking : Align conflicting data by modeling interactions with target proteins (e.g., thymidylate synthase) .
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., fixed light/dark cycles in cytotoxicity assays).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
